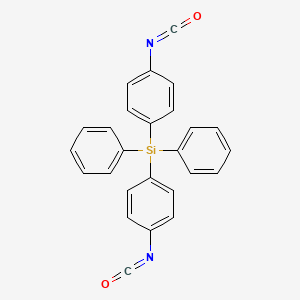
Bis(4-isocyanatophenyl)(diphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-isocyanatophenyl)(diphenyl)silane is a chemical compound with the molecular formula C26H18N2O2Si It is a silane derivative characterized by the presence of two isocyanate groups attached to phenyl rings, which are further bonded to a diphenylsilane core
准备方法
The synthesis of bis(4-isocyanatophenyl)(diphenyl)silane typically involves the reaction of diphenylsilane with 4-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
化学反应分析
Bis(4-isocyanatophenyl)(diphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Bis(4-isocyanatophenyl)(diphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups
作用机制
The mechanism of action of bis(4-isocyanatophenyl)(diphenyl)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
相似化合物的比较
Bis(4-isocyanatophenyl)(diphenyl)silane can be compared with other silane derivatives and isocyanate compounds:
4,4’-Methylenebis(phenyl isocyanate): Similar in having two isocyanate groups but differs in the core structure.
Diphenylsilane: Lacks the isocyanate groups, making it less reactive in certain applications.
Tetramethylsilane: A simpler silane compound without phenyl or isocyanate groups, used primarily as a reference standard in NMR spectroscopy.
属性
CAS 编号 |
88457-55-0 |
|---|---|
分子式 |
C26H18N2O2Si |
分子量 |
418.5 g/mol |
IUPAC 名称 |
bis(4-isocyanatophenyl)-diphenylsilane |
InChI |
InChI=1S/C26H18N2O2Si/c29-19-27-21-11-15-25(16-12-21)31(23-7-3-1-4-8-23,24-9-5-2-6-10-24)26-17-13-22(14-18-26)28-20-30/h1-18H |
InChI 键 |
UEGAUUGQMMPWNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


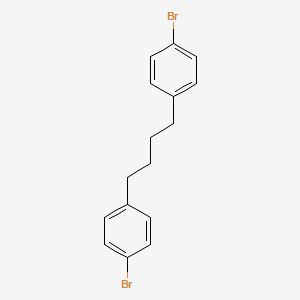
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
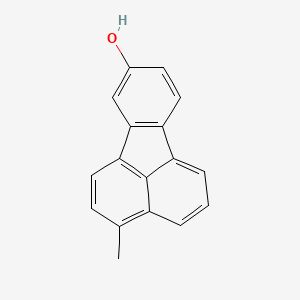
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
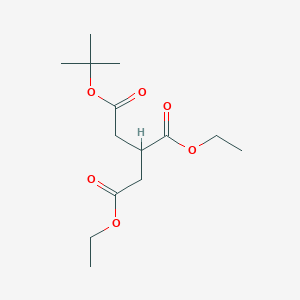
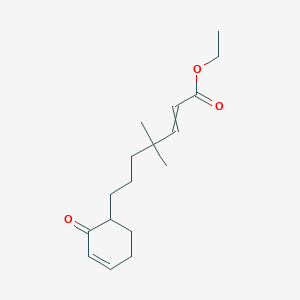
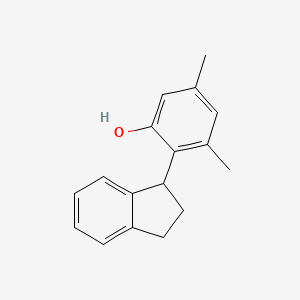
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
